Pemedolac Exhibits >50-Fold Functional Separation Between Analgesic and Anti-Inflammatory Doses
Pemedolac demonstrates a unique functional separation, requiring a dose for anti-inflammatory activity that is over 50 times higher than its effective analgesic dose. This separation is significantly larger than that observed for comparator NSAIDs like ibuprofen, indomethacin, naproxen, and piroxicam, which show overlapping dose-response curves for analgesia and inflammation [1].
| Evidence Dimension | Therapeutic index (analgesic ED50 vs. anti-inflammatory ED50) |
|---|---|
| Target Compound Data | Analgesic ED50 ≤ 2.0 mg/kg p.o.; Anti-inflammatory ED50 ≈ 100 mg/kg p.o. |
| Comparator Or Baseline | Ibuprofen, Indomethacin, Naproxen, Piroxicam: Similar dose-response relationships for analgesic and anti-inflammatory effects. |
| Quantified Difference | ≥ 50-fold separation for pemedolac vs. < ~10-fold for comparators (class-level inference). |
| Conditions | Analgesic ED50 derived from multiple rodent pain models (e.g., phenylbenzoquinone writhing); Anti-inflammatory ED50 from carrageenan paw edema model in rats. |
Why This Matters
This wide therapeutic window means pemedolac can be used as a selective analgesic tool compound at low doses without inducing confounding anti-inflammatory or gastric side effects, a key advantage over standard NSAIDs in pain research.
- [1] Chau, T. T., & Weichman, B. M. (1989). Pemedolac: a novel and long-acting non-narcotic analgesic. Journal of Pharmacology and Experimental Therapeutics, 248(3), 907-915. View Source
